Triethylenetetramine
Overview
Description
Triethylenetetramine, also known as N,N’-bis(2-aminoethyl)ethane-1,2-diamine, is an organic compound with the chemical formula C6H18N4. It is a colorless, oily liquid that is soluble in polar solvents. This compound is primarily used as a chelating agent, particularly for copper, and has applications in various fields including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylenetetramine can be synthesized through the condensation reaction of ethylenediamine with ammonia. This process involves heating ethylenediamine or ethanolamine with ammonia and then separating this compound from the product mixture .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting ethylenediamine with ammonia in the presence of a strong base. The reaction typically occurs in an aqueous medium, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Triethylenetetramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides like chloroform can be used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Substituted amines
Scientific Research Applications
Triethylenetetramine has a wide range of scientific research applications:
Chemistry: It is used as a crosslinker in epoxy curing and as a ligand in coordination chemistry.
Biology: It is studied for its role in chelating copper and other metals.
Industry: It is used in the production of resins, adhesives, and as a corrosion inhibitor.
Mechanism of Action
Triethylenetetramine acts as a copper chelator by binding to copper ions and promoting their excretion through urine. This mechanism is particularly useful in treating Wilson’s disease, where excess copper accumulates in the body. The compound forms stable complexes with copper, reducing its bioavailability and toxicity .
Comparison with Similar Compounds
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: Another polyamine with similar applications in epoxy curing and metal chelation.
Ethylenediaminetetraacetic acid: A widely used chelating agent with broader metal-binding capabilities.
Uniqueness: Triethylenetetramine is unique due to its specific affinity for copper ions, making it particularly effective in treating copper-related disorders. Its linear structure allows for flexibility and efficient binding to metal ions, distinguishing it from other polyamines .
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILCJCGEZXAXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N4, Array | |
Record name | TRIETHYLENETETRAMINE | |
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DSSTOX Substance ID |
DTXSID9023702 | |
Record name | N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine | |
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Molecular Weight |
146.23 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Triethylenetetramine appears as a yellowish liquid. Less dense than water. Combustible, though may be difficult to ignite. Corrosive to metals and tissue. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used in detergents and in the synthesis of dyes, pharmaceuticals and other chemicals., Liquid, Viscous, colourless to yellow liquid with an ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., A yellowish liquid with a strong ammonia odor. | |
Record name | TRIETHYLENETETRAMINE | |
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Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)- | |
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Boiling Point |
511 to 513 °F at 760 mmHg (NTP, 1992), 266-267, 266-267 °C @ 760 MM HG, 277 °C, 511-513 °F | |
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Flash Point |
275 °F (NTP, 1992), 290 °F, 135 °C c.c., 275 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 68.4 °F (NTP, 1992), Soluble, SOL IN ALCOHOL, ACID, COMPLETE SOLUBILITY IN WATER, Solubility in water: miscible | |
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Density |
0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9818 @ 20 °C/20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.982 | |
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Vapor Density |
5.04 (AIR= 1), Relative vapor density (air = 1): 5.04 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000412 [mmHg], LESS THAN 0.01 MM HG, 20 °C, Vapor pressure, Pa at 20 °C: 1.3, <0.01 mmHg | |
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Mechanism of Action |
Wilson's disease is an autosomal recessive genetic disorder that leads to copper accumulation in the tissues. It is characterized by an array of neurologic or psychiatric symptoms as well as liver disease. One of the treatments for Wilson's disease is the use of copper-chelating agents, such as triethylenetetramine (TETA). TETA forms a stable complex with copper(II), which is then is readily eliminated through urinary excretion. TETA also chelates copper in the intestinal tract, reducing intestinal copper absorption by 80%. TETA and its metabolite, N1-acetyltriethylenetetramine (MAT), are also capable of binding divalent iron, divalent zinc, magnesium, and manganese. | |
Record name | Triethylenetetramine | |
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Color/Form |
MODERATELY VISCOUS, YELLOWISH LIQUID | |
CAS No. |
112-24-3 | |
Record name | TRIETHYLENETETRAMINE | |
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Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)- | |
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Melting Point |
54 °F (NTP, 1992), 12 °C, -35 °C, 54 °F | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: How does Triethylenetetramine interact with metal ions?
A1: this compound acts as a polydentate ligand, meaning it can bind to a metal ion through multiple nitrogen atoms. This forms stable chelate complexes with transition metals like copper, nickel, and cobalt. [, , , , ]. For instance, in the complex Bis(dicyanamido)(diethylenetriamine-κ3N)copper(II), TETA coordinates to the copper ion through four nitrogen atoms. []
Q2: Can you provide an example of this compound's biological effect due to metal chelation?
A2: this compound can be used as a chelating agent to treat Wilson's disease, a genetic disorder characterized by excess copper accumulation in the body []. It acts by binding to free copper, facilitating its excretion and preventing further accumulation.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H18N4, and its molecular weight is 146.23 g/mol.
Q4: What spectroscopic techniques are useful for characterizing this compound and its complexes?
A4: Researchers use various spectroscopic methods like Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound and its complexes. [, , , , ]. IR spectroscopy helps identify functional groups like amines, while UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. NMR spectroscopy provides insights into the structure and dynamics of this compound and its complexes.
Q5: What is this compound's role in epoxy resin formulations?
A5: this compound serves as a hardener or curing agent for epoxy resins []. It reacts with the epoxy groups, forming a crosslinked network that enhances the mechanical strength and chemical resistance of the cured epoxy material.
Q6: Can this compound be used in catalysis?
A6: Yes, this compound and its derivatives can act as ligands in various catalytic systems. For example, a chiral derivative of this compound was used in the asymmetric hydrosilylation of acetophenone, demonstrating its potential in enantioselective catalysis [].
Q7: Can this compound be used as a heterogeneous catalyst support?
A7: Yes, this compound can be grafted onto various support materials, like graphene oxide and magnetic nanoparticles, to create heterogeneous catalysts []. For example, this compound-grafted magnetic graphene oxide (Fe3O4@GO-NH2) has been shown to efficiently catalyze the synthesis of 2-amino-4H-benzopyran derivatives [].
Q8: Are there computational studies on this compound complexes?
A8: While limited in number, computational studies on this compound complexes do exist. Researchers are exploring the use of density functional theory (DFT) calculations to understand the electronic structure and properties of these complexes [].
Q9: How do structural modifications to this compound affect its metal-binding properties?
A9: Altering the number and position of nitrogen atoms in this compound's structure directly impacts its metal-binding affinity and selectivity []. For instance, increasing the chain length or adding more amine groups can influence the stability constants of the resulting metal complexes.
Q10: Are there specific safety concerns regarding this compound?
A11: Yes, this compound can be corrosive to skin and eyes, and inhalation of its vapors can cause respiratory irritation. Therefore, proper handling with appropriate personal protective equipment is crucial [].
Q11: What is known about the pharmacokinetics of this compound?
A12: Studies have shown that this compound exhibits slow absorption rates after oral administration. Its bioavailability in rats was found to be extremely low, suggesting limited intestinal absorption [].
Q12: Has this compound shown efficacy in treating Wilson's disease?
A13: While not a first-line treatment, this compound has been investigated for its therapeutic potential in managing Wilson's disease. Clinical studies have shown that it can reduce copper levels in patients, but further research is needed to establish its long-term efficacy and safety profile [].
Q13: What are the potential toxicological concerns associated with this compound?
A15: this compound can cause skin and eye irritation upon contact. Inhalation of its vapors can lead to respiratory tract irritation. Long-term exposure may pose potential risks to the liver and kidneys. Therefore, handling this compound with caution and using appropriate personal protective equipment is essential [].
Q14: What is known about the environmental fate and effects of this compound?
A19: Information regarding the environmental fate and effects of this compound is limited. As a strong chelating agent, it can bind to metal ions in the environment, potentially influencing their bioavailability and toxicity. Further research is required to fully understand its environmental impact [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.